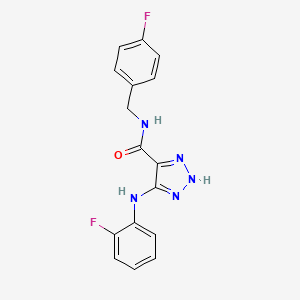
N-(4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the 1,2,3-triazole ring:
Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with the triazole intermediate.
Attachment of the fluorophenylamino group: This can be done through an amide coupling reaction using appropriate coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halides, acids, or bases can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
N-(4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of N-(4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The triazole ring can also play a crucial role in stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
- 4-fluorobenzyl N-(2-fluorophenyl)carbamate
- 2-fluoro-N-(4-fluorobenzyl)aniline
Uniqueness
N-(4-fluorobenzyl)-5-((2-fluorophenyl)amino)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both fluorobenzyl and fluorophenylamino groups, which can significantly influence its chemical and biological properties. The triazole ring also adds to its uniqueness, providing stability and specific reactivity that may not be present in similar compounds.
特性
分子式 |
C16H13F2N5O |
|---|---|
分子量 |
329.30 g/mol |
IUPAC名 |
5-(2-fluoroanilino)-N-[(4-fluorophenyl)methyl]-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H13F2N5O/c17-11-7-5-10(6-8-11)9-19-16(24)14-15(22-23-21-14)20-13-4-2-1-3-12(13)18/h1-8H,9H2,(H,19,24)(H2,20,21,22,23) |
InChIキー |
OPXXEIVHVNPWIH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC2=NNN=C2C(=O)NCC3=CC=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


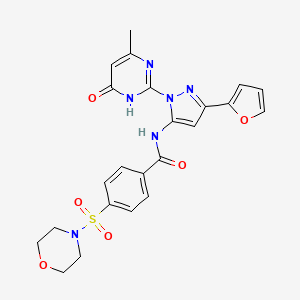
![2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14108984.png)
![3-(2-ethoxyethyl)-7-hydroxy-1-methyl-9-(4-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14108986.png)
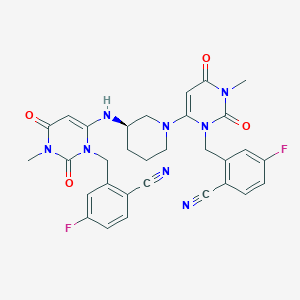
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14109015.png)
![5-{(2E)-2-[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)ethylidene]hydrazinyl}-5-oxopentanoic acid](/img/structure/B14109024.png)
![3,4,5-triethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B14109030.png)
![4-Methyl-6-(2-methylphenyl)-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14109038.png)
![7-Chloro-1-(3-hydroxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109040.png)
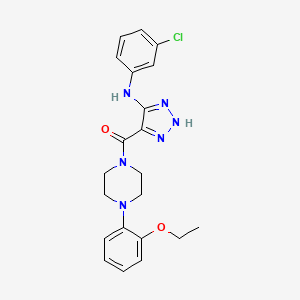
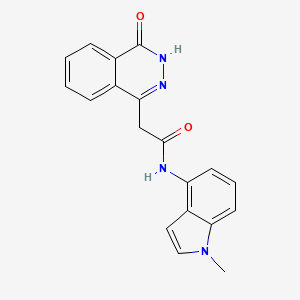
![3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[[2-(ethylaMino)ethyl]aMino]-6-fluoro-1,4-dihydro-4-oxo-](/img/structure/B14109053.png)
![2-Butyl-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109058.png)
![1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14109060.png)
